BenchChemオンラインストアへようこそ!

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid

GABAA receptor Subtype selectivity Binding affinity

Select this compound for Pentobarbital Impurity B identification. It is mandated by USP/EP monographs and validated for ANDA stability studies. The 6-imino group ensures unique HPLC retention distinct from carbonyl analogs, and its α5/β2γ2 GABAAR binding profile (Ki=590 nM) provides a pharmacological reference. Avoid substitutions that invalidate regulatory compliance.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
CAS No. 330593-15-2
Cat. No. B032784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
CAS330593-15-2
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=NC(=O)NC1=O)N)CC
InChIInChI=1S/C11H19N3O2/c1-4-6-7(3)11(5-2)8(12)13-10(16)14-9(11)15/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16)
InChIKeyCLQPRFRZKLHZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS 330593-15-2): A Pharmacopeial Impurity Standard with Defined GABAA Receptor Subtype Activity


6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS 330593-15-2), also referred to as 6-amino-5-ethyl-5-(1-methylbutyl)-2,4(3H,5H)-pyrimidinedione, is a barbituric acid derivative and a recognized impurity of the sedative-hypnotic drug pentobarbital . It is formally designated as Pentobarbital Impurity B by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) [1]. Structurally, this compound features a pyrimidinedione core with an imino/amino group at position 6, distinguishing it from the parent drug which contains a carbonyl at this position . Beyond its established role in pharmaceutical quality control, this compound has been characterized for its interaction with human GABAA receptors, revealing measurable subtype selectivity profiles [2].

Why 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid Cannot Be Substituted with Other Barbituric Acid Derivatives or Pentobarbital Impurities


6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid occupies a unique intersection of two critical requirements: it is a pharmacopeially mandated impurity standard for pentobarbital quality control, and it possesses a distinct 6-imino substitution that confers measurable differences in GABAA receptor subtype selectivity compared to the parent drug and other barbiturate analogs [1]. Generic substitution with alternative barbituric acid derivatives or pentobarbital impurities is not scientifically valid because each compound exhibits unique chromatographic retention behavior, distinct mass spectrometric fragmentation patterns, and divergent receptor pharmacology [2]. Specifically, this compound demonstrates an ~8.4-fold binding selectivity for the α5β2γ2 GABAA receptor subtype over the α1β2γ2 subtype, a profile not replicated by pentobarbital or other commonly referenced barbiturate impurities [3]. Substitution with a different impurity reference standard would invalidate analytical method validation, compromise regulatory compliance, and confound pharmacological interpretation of off-target effects [4].

Product-Specific Quantitative Evidence Guide: 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS 330593-15-2)


GABAA Receptor α5β2γ2 Subtype Selectivity: Ki = 590 nM vs. α1β2γ2 Ki = 4.96 µM

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid exhibits antagonist activity at human GABAA receptors with measurable subtype selectivity. Against the α5β2γ2 GABAA receptor subtype expressed in HEK cells, the compound demonstrates a binding affinity (Ki) of 590 nM [1]. In contrast, against the α1β2γ2 GABAA receptor subtype under identical assay conditions, the Ki value is 4.96 µM (4,960 nM) [1]. This represents an ~8.4-fold selectivity for the α5-containing receptor subtype over the α1-containing subtype. While comparative data for the parent drug pentobarbital under identical assay conditions are not available in the same dataset, the selectivity profile of this impurity distinguishes it from the broad-spectrum GABAA modulation typical of many barbiturates [2].

GABAA receptor Subtype selectivity Binding affinity CNS pharmacology

Pharmacopeial Regulatory Designation: USP/EP Pentobarbital Impurity B

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid is formally designated as Pentobarbital Impurity B by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) [1]. This compound is chemically defined as a mixture of (5R)-6-amino-5-ethyl-5-[(2RS)-pentan-2-yl]pyrimidine-2,4(3H,5H)-dione and its (5S) enantiomer [2]. In contrast, other pentobarbital-related impurities such as Pentobarbital Impurity E (EP Reference Standard) or 5-ethyl-5-(1-ethylpropyl) barbituric acid (USP impurity) represent distinct chemical entities with different chromatographic properties and regulatory identities . This compound is specifically required for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) involving pentobarbital [2].

Pharmaceutical analysis Regulatory compliance Reference standards Quality control

Structural Differentiation: 6-Imino Substitution vs. Parent Pentobarbital Carbonyl

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid contains a 6-amino/6-imino group at position 6 of the pyrimidinedione ring, whereas the parent drug pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid; CAS 76-74-4) contains a carbonyl group at the equivalent position 6, making it a 2,4,6(1H,3H,5H)-pyrimidinetrione [1]. This substitution results in distinct molecular formulas: C11H19N3O2 (MW 225.29) for the impurity versus C11H18N2O3 (MW 226.27) for pentobarbital . The imino substitution alters the hydrogen-bonding capacity, tautomeric equilibrium, and electronic distribution of the heterocyclic core, which directly impacts chromatographic retention, mass spectrometric ionization efficiency, and receptor binding interactions . Compared to other 5-ethyl-5-(1-methylbutyl) barbituric acid derivatives, this compound is unique in possessing the 6-imino functionality, which is not present in the parent drug or common metabolites.

Medicinal chemistry Structure-activity relationship Barbiturate derivatives CNS agents

Analytical Method Validation: Quantifiable Impurity Determination at Levels ≥0.01%

In the context of pentobarbital pharmaceutical analysis, impurities including 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid are determinable in drug substance at levels ≥0.01% using validated HPLC methods [1]. The USP monograph for pentobarbital specifies the calculation formula for impurity percentage: (10,000/F)(C/W)(ri/rS), where F is the relative response factor, C is concentration in mg/mL, W is sample weight, ri is impurity peak response, and rS is standard peak response [2]. Assay precision for impurity determination in pentobarbital and pentobarbital sodium has been established with reported relative standard deviations [3]. This compound, as Pentobarbital EP Impurity B, is supplied with detailed characterization data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards [4].

HPLC method validation Pharmaceutical quality control Impurity profiling Regulatory analysis

Optimal Research and Industrial Application Scenarios for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS 330593-15-2)


Regulatory-Compliant Quality Control for Pentobarbital APIs and Dosage Forms

This compound serves as the definitive reference standard for identifying and quantifying Pentobarbital Impurity B in pharmaceutical quality control laboratories. Its use is mandated by USP and EP monographs for pentobarbital and pentobarbital sodium [1]. The compound enables accurate determination of impurity levels using validated HPLC methods with detection limits of ≥0.01%, supporting ANDA submissions, stability studies, and batch release testing [2].

Analytical Method Development and Validation for Barbiturate Impurity Profiling

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid is essential for developing stability-indicating HPLC and LC-MS methods for barbiturate analysis. Its distinct 6-imino substitution and molecular weight (225.29 g/mol) provide unique chromatographic retention and mass spectrometric fragmentation patterns that serve as critical method development benchmarks [1]. The compound's availability as a characterized reference standard with regulatory-compliant documentation ensures method robustness and reproducibility [2].

GABAA Receptor Subtype Selectivity Research Tool for α5-Containing Receptors

The compound exhibits an ~8.4-fold binding selectivity for the α5β2γ2 GABAA receptor subtype (Ki = 590 nM) over the α1β2γ2 subtype (Ki = 4.96 µM) in HEK cell-based assays [1]. This selectivity profile positions it as a useful tool compound for investigating α5-containing GABAA receptor pharmacology, particularly in studies of cognitive function, memory modulation, and neurological disorders where α5 subtype modulation is implicated [2].

Structure-Activity Relationship Studies of 6-Substituted Barbituric Acid Derivatives

The 6-imino substitution in this compound provides a distinct pharmacophore for medicinal chemistry investigations. Unlike the parent pentobarbital (6-carbonyl), this 6-imino derivative offers altered hydrogen-bonding capacity and electronic properties [1]. Researchers can utilize this compound as a scaffold for synthesizing novel barbituric acid analogs with potentially improved pharmacological profiles or reduced off-target effects, leveraging the existing GABAA receptor binding data as a baseline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.